molecular formula C17H21N3O5S2 B2841819 methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251703-49-7

methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2841819
CAS No.: 1251703-49-7
M. Wt: 411.49
InChI Key: JDGOWZYTEXRGBJ-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a methoxybenzyl group, a thiomorpholinosulfonyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the methoxybenzyl and thiomorpholinosulfonyl groups. The final step involves esterification to form the carboxylate ester.

    Preparation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base.

    Introduction of Thiomorpholinosulfonyl Group: The thiomorpholinosulfonyl group can be added through a sulfonylation reaction using thiomorpholine and a sulfonyl chloride derivative.

    Esterification: The final esterification step involves reacting the carboxylic acid derivative of the pyrazole with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Products include thiomorpholine or thiomorpholine sulfide.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-methoxybenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylate
  • Methyl 1-(3-methoxybenzyl)-3-(piperidinosulfonyl)-1H-pyrazole-4-carboxylate
  • Methyl 1-(3-methoxybenzyl)-3-(tetrahydrothiophenylsulfonyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the thiomorpholinosulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 1-[(3-methoxyphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-24-14-5-3-4-13(10-14)11-19-12-15(17(21)25-2)16(18-19)27(22,23)20-6-8-26-9-7-20/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGOWZYTEXRGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCSCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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